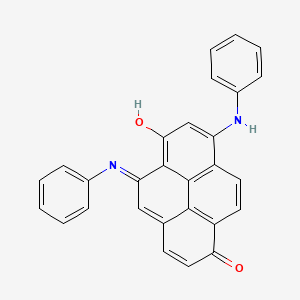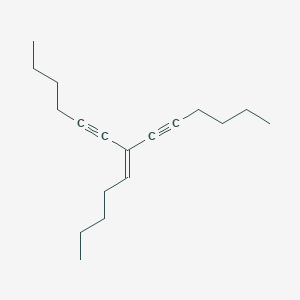
7-Pentylidenetrideca-5,8-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Pentylidenetrideca-5,8-diyne is an organic compound characterized by the presence of two triple bonds and a pentylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentylidenetrideca-5,8-diyne typically involves the use of acyclic diene metathesis (ADMET) polymerization. This method allows for the polymerization of relatively inert acyclic diene monomers, resulting in the formation of the desired diyne compound . The reaction conditions often include the use of molybdenum or tungsten-based catalysts to facilitate the metathesis reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale ADMET polymerization processes, utilizing advanced catalyst systems to achieve high yields and purity. The process is designed to be efficient and scalable, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Pentylidenetrideca-5,8-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form enynes, dienes, and other products.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed.
Major Products Formed: The major products formed from these reactions include enynes, dienes, allenes, and various substituted derivatives .
Scientific Research Applications
7-Pentylidenetrideca-5,8-diyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 7-Pentylidenetrideca-5,8-diyne involves its ability to undergo cyclization reactions, forming reactive intermediates that can interact with biological molecules. For example, the compound can participate in Bergman cyclization, leading to the formation of a 1,4-benzenoid diradical, which can abstract hydrogen atoms from DNA, causing strand breaks and apoptosis .
Comparison with Similar Compounds
1,3-Diynes: Compounds with two triple bonds separated by a single bond.
Enediynes: Compounds containing both double and triple bonds in a conjugated system.
Uniqueness: Its ability to undergo cyclization reactions and form reactive intermediates sets it apart from other similar compounds .
Properties
CAS No. |
95887-34-6 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
7-pentylidenetrideca-5,8-diyne |
InChI |
InChI=1S/C18H28/c1-4-7-10-13-16-18(15-12-9-6-3)17-14-11-8-5-2/h15H,4-12H2,1-3H3 |
InChI Key |
ORLXEMNKMKYCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C#CCCCC)C#CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


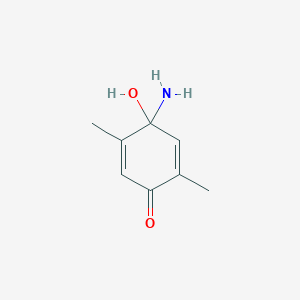
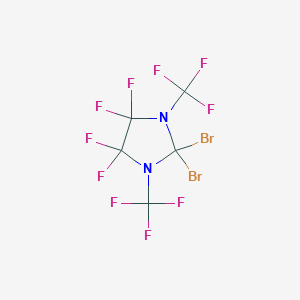
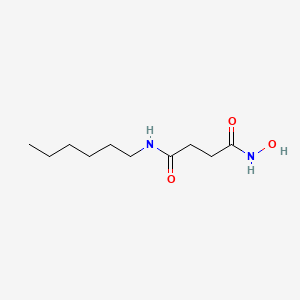
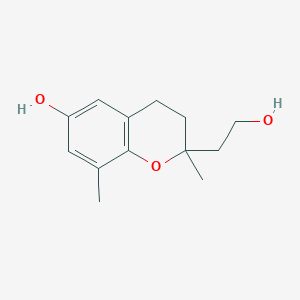
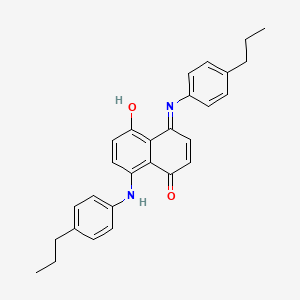
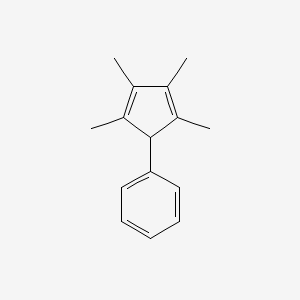

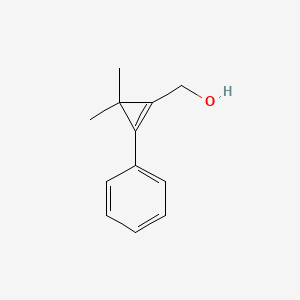
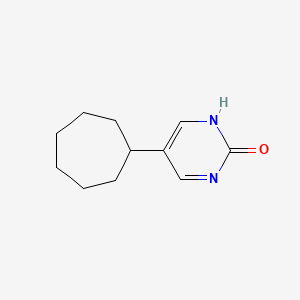
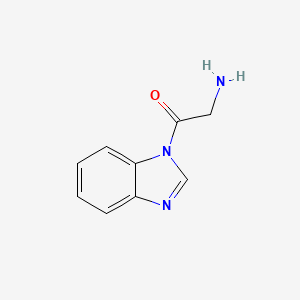
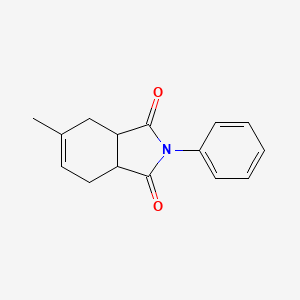
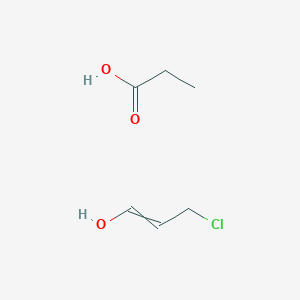
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
